molecular formula C16H20O2 B14430746 4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one CAS No. 84022-51-5

4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one

Cat. No.: B14430746
CAS No.: 84022-51-5
M. Wt: 244.33 g/mol
InChI Key: JEFOZHOJCTTWEQ-UHFFFAOYSA-N
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Description

4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a phenyl group attached to an octyne backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one involves its interaction with molecular targets through its functional groups. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, while the alkyne group can undergo addition reactions with various biological molecules . These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4-methyl-1-phenyloct-2-YN-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions

Properties

CAS No.

84022-51-5

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

4-methoxy-4-methyl-1-phenyloct-2-yn-1-one

InChI

InChI=1S/C16H20O2/c1-4-5-12-16(2,18-3)13-11-15(17)14-9-7-6-8-10-14/h6-10H,4-5,12H2,1-3H3

InChI Key

JEFOZHOJCTTWEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C#CC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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